molecular formula C19H20N4O4 B14971166 N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxy-1-naphthohydrazide

N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxy-1-naphthohydrazide

Cat. No.: B14971166
M. Wt: 368.4 g/mol
InChI Key: RBGGKYOJXBOBTJ-UHFFFAOYSA-N
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Description

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide is a complex organic compound that features a pyrimidine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide typically involves multistep organic reactions. One common method includes the condensation of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with 2-ethoxynaphthalene-1-carbohydrazide under reflux conditions in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide apart from similar compounds is its unique combination of a pyrimidine ring with a naphthalene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-ethoxynaphthalene-1-carbohydrazide

InChI

InChI=1S/C19H20N4O4/c1-4-27-14-10-9-12-7-5-6-8-13(12)17(14)18(25)21-20-15-11-16(24)23(3)19(26)22(15)2/h5-11,20H,4H2,1-3H3,(H,21,25)

InChI Key

RBGGKYOJXBOBTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NNC3=CC(=O)N(C(=O)N3C)C

Origin of Product

United States

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